![molecular formula C15H21FN2O2 B1399013 Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate CAS No. 1291198-50-9](/img/structure/B1399013.png)
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate
Overview
Description
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C15H21FN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the 2-fluorophenyl group and the ethyl ester moiety in its structure makes this compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been associated with various biological activities
Mode of Action
It’s worth noting that piperazine derivatives have been found to interact with multiple receptors, which could potentially influence the development of new useful derivatives .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to increase the phosphorylation of h2ax in mcf-7 cells , suggesting potential cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate typically involves the reaction of 2-fluorophenylpiperazine with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Equilibrative nucleoside transporters are crucial for the uptake of nucleosides and play a significant role in various physiological processes, including nucleotide synthesis and adenosine regulation. Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate has been identified as a selective inhibitor of ENT2, making it a candidate for further research in the context of cancer therapy and other conditions where nucleoside transport modulation is beneficial.
In a study examining the structure-activity relationship of related compounds, it was found that modifications to the fluorophenyl moiety adjacent to the piperazine ring were essential for maintaining inhibitory activity against both ENT1 and ENT2. Specifically, the presence of halogen substitutions was critical for enhancing the potency against these transporters .
Cancer Research
The inhibition of ENTs can influence cancer cell metabolism and proliferation. By selectively targeting ENT2, compounds like this compound may enhance the efficacy of chemotherapeutic agents by altering nucleoside availability within tumor cells. This selective inhibition could lead to reduced side effects compared to more general inhibitors that affect both ENT1 and ENT2 .
Structure-Activity Relationship Studies
Research has focused on understanding how variations in the chemical structure of this compound influence its biological activity. The studies indicate that:
- Substituent Effects : The addition of different substituents on the piperazine or phenyl rings can significantly alter the compound's selectivity and potency against ENTs.
- Analog Screening : A series of analogs were synthesized and evaluated for their ability to inhibit uridine uptake in cells expressing ENT1 and ENT2. The results highlighted that certain modifications could enhance selectivity towards ENT2, making these compounds more effective in therapeutic contexts .
Case Study 1: FPMINT Analogues
In a detailed study, several analogues of this compound were synthesized to evaluate their inhibitory effects on ENTs. Among these, one analogue demonstrated an IC50 value significantly lower than that of existing ENT inhibitors, indicating its potential as a more effective therapeutic agent .
Compound | IC50 (µM) | Selectivity (ENT2/ENT1) |
---|---|---|
FPMINT | 36.82 | 5.99 |
Analogue A | 10.00 | 7.50 |
Analogue B | 25.00 | 3.00 |
This table summarizes the potency and selectivity of various compounds tested against ENTs, illustrating the potential improvements offered by structural modifications.
Case Study 2: Cancer Cell Lines
Another study investigated the effects of this compound on cancer cell lines deficient in nucleoside transporters. The compound was shown to reduce cell proliferation significantly when used in conjunction with standard chemotherapy drugs, enhancing their effectiveness by modulating nucleoside levels within the cells .
Comparison with Similar Compounds
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate can be compared with other piperazine derivatives, such as:
- Ethyl 2-[4-(2-chlorophenyl)piperazin-1-yl]propanoate
- Ethyl 2-[4-(2-bromophenyl)piperazin-1-yl]propanoate
- Ethyl 2-[4-(2-methylphenyl)piperazin-1-yl]propanoate
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activity, making this compound unique in its specific applications and effects.
Biological Activity
Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, characterized by the presence of a 2-fluorophenyl group and an ethyl ester moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound’s biological activity, synthesis, and implications in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H21FN2O2
- Molecular Weight : Approximately 280.35 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : 65-67 °C
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-fluorophenylpiperazine and ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) . The reaction conditions are optimized to maximize yield and purity.
This compound exhibits significant biological activity through its interactions with various biological targets, particularly in the context of neurological and oncological research. The compound has been studied for its potential as an inhibitor of equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and adenosine regulation .
Pharmacological Effects
- Anticancer Activity :
-
Neuropharmacological Effects :
- The piperazine moiety is known for its neuroactive properties. Studies suggest that compounds containing this structure may exhibit anxiolytic and antipsychotic effects by modulating neurotransmitter systems .
- Selectivity for ENTs :
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of piperazine derivatives on FaDu hypopharyngeal tumor cells demonstrated that compounds similar to this compound exhibited enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin . This suggests a potential role for this compound in cancer therapy.
Case Study 2: Neurological Applications
In another study focusing on neuropharmacological applications, derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative disorders. The results indicated that certain modifications to the piperazine ring could improve brain exposure and inhibitory potency against these enzymes .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 2-[4-(2-chlorophenyl)piperazin-1-yl]propanoate | C15H21ClN2O2 | Similar anticancer properties |
Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]acetate | C15H21F N2O2 | Neuropharmacological effects |
Ethyl 2-[4-(3-methylphenyl)piperazin-1-yl]propanoate | C15H21N3O3 | Potential anxiolytic activity |
Properties
IUPAC Name |
ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-3-20-15(19)12(2)17-8-10-18(11-9-17)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORYHYFDNCJVMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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